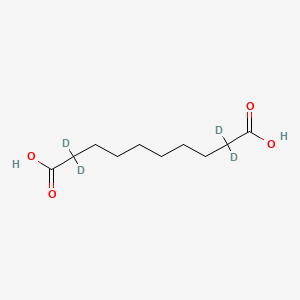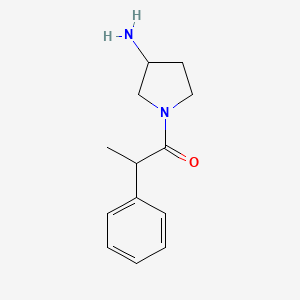
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, also known as phenylpyrrolidinone (PPO) or N-phenylpyrrolidin-2-one, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. It is a versatile compound with a unique structure that can be used as a precursor for various compounds and as a building block for different applications.
Applications De Recherche Scientifique
LDL Receptor Upregulation
Research by Ito et al. (2002) focused on developing a practical method for synthesizing compounds that act as upregulators of the LDL receptor. Among these compounds, a related chemical, N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, was synthesized. This synthesis is important in the context of regulating LDL cholesterol levels, which is a significant factor in cardiovascular health (Ito et al., 2002).
Antibacterial Agent Development
The synthesis and properties of related compounds, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, have been explored for their antibacterial properties. Rosen et al. (1988) found that certain enantiomers of this compound show significant antibacterial activity, particularly against aerobic and anaerobic bacteria (Rosen et al., 1988).
Pharmacological Properties
Gevorgyan et al. (2017) synthesized derivatives of phenylpropanoids, including 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one. These compounds were found to have anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, indicating their potential for pharmacological applications (Gevorgyan et al., 2017).
Chemical Synthesis and Catalysis
The work of Bastin et al. (2001) involved the synthesis of optically active ferrocenyl amino alcohols, which were used as chiral catalysts in the asymmetric addition of diethylzinc to benzaldehyde, yielding products like 1-phenylpropanol. Such research is crucial in the field of organic synthesis and catalysis (Bastin et al., 2001).
Enzymatic Studies
Abdel-Monem (1975) investigated the enzymatic N-demethylation of tertiary amines, using compounds like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane. This research offers insights into the biochemical processes involving tertiary amines and their metabolites (Abdel-Monem, 1975).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWINXTZZBBCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



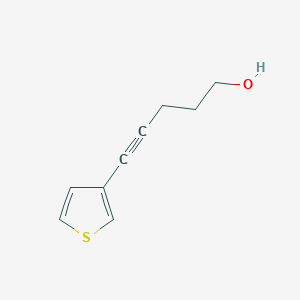
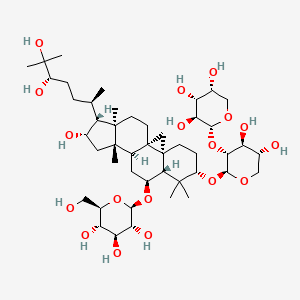


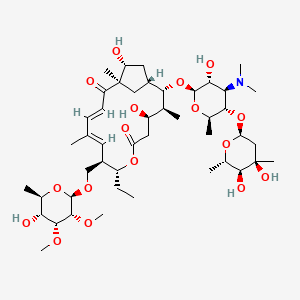
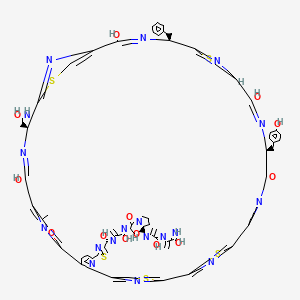

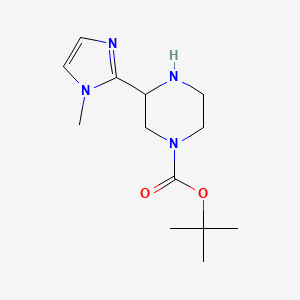
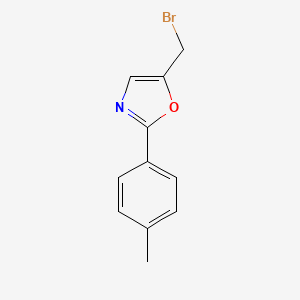
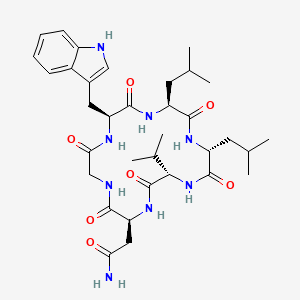
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

